2-Hydroxyfluorene

Beschreibung

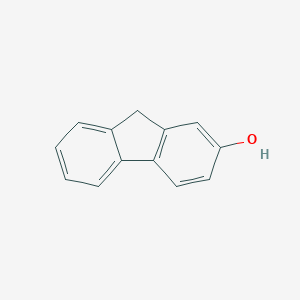

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOIAPGLORMKTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047569 |

Source

|

| Record name | 2-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Hydroxyfluorene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2443-58-5 |

Source

|

| Record name | 2-Hydroxyfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7588WEA3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyfluorene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C |

Source

|

| Record name | 2-Hydroxyfluorene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Hydroxyfluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyfluorene (CAS No. 2443-58-5), a key polycyclic aromatic hydrocarbon (PAH) and a metabolite of fluorene (B118485). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic and methylene (B1212753) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.65 | d | 8.0 |

| H-5 | 7.69 | d | 7.6 |

| H-8 | 7.51 | d | 7.3 |

| H-6 | 7.34 | dd | 7.6, 7.5 |

| H-7 | 7.24 | ddd | 7.5, 7.3, 1.1 |

| H-1 | 7.03 | br s | - |

| H-3 | 6.87 | dd | 8.0, 2.3 |

| H-9 | 3.85 | s | - |

Note: The assignments are based on typical chemical shift values and coupling patterns for fluorene derivatives. Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are often acquired with a greater number of scans.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-O | ~155 |

| Aromatic CH | ~110-130 |

| Quaternary Aromatic C | ~135-145 |

| CH₂ | ~37 |

Note: Specific peak assignments for all 13 carbons are not consistently available in the literature. The provided values represent typical chemical shift ranges for the different types of carbon atoms present in this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and aromatic moieties.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3000-3100 | C-H stretch | Aromatic |

| ~1600-1650 | C=C stretch | Aromatic |

| ~1450-1500 | C=C stretch | Aromatic |

| ~1200-1300 | C-O stretch | Phenolic |

| ~700-900 | C-H bend (out-of-plane) | Aromatic |

Data compiled from the NIST Chemistry WebBook and PubChem spectral databases.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is characterized by a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~100 | [M]⁺ (Molecular Ion) |

| 181 | ~80 | [M-H]⁺ |

| 152 | ~20 | [M-H-CO]⁺ |

Data obtained from GC-MS analysis available in the PubChem database.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Acquisition:

-

Instrument: 75-125 MHz NMR Spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (Solid):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

FTIR Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty sample holder (or KBr pellet) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-230 °C.

-

Transfer Line Temperature: 280-300 °C.

-

Workflow Visualization

The general workflow for the spectroscopic analysis of a solid organic compound like this compound can be visualized as follows:

Caption: Spectroscopic Analysis Workflow for this compound.

References

Navigating the Solubility of 2-Hydroxyfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), is a compound of interest in various research fields, including environmental science and drug development.[1][2] Understanding its solubility in different solvents is fundamental for designing and executing in vitro and in vivo studies, developing analytical methods, and formulating potential therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its relevant metabolic pathway.

Core Data: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on chemical databases and technical guides for structurally similar compounds, a qualitative understanding of its solubility profile can be established. The data is summarized in the table below. For comparative purposes, solubility information for the parent compound, fluorene, is also included, as it can provide insights into the general behavior of the fluorene scaffold.

| Solvent | This compound (Qualitative) | Fluorene (Quantitative, g/100g at 20°C) |

| Water | Very Low / Insoluble | Insoluble (practically) |

| Chloroform | Slightly Soluble | 9.1 |

| Methanol | Slightly Soluble | 2.3 |

| Ethanol | Slightly Soluble | 2.3 |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (by inference) | Data not available |

| Acetone | Data not available | 14.1 |

| Toluene | Data not available | 24.13 |

| Xylene | Data not available | 19.7 |

Note: The solubility of this compound in DMSO is inferred from its common use as a solvent for similar aromatic compounds in biological assays.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to sediment. For finer particles, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

For many biological assays, a concentrated stock solution in an organic solvent like DMSO is required.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Vortex mixer

-

Warming bath or sonicator (optional)

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 1.822 mg for a 10 mM solution in 1 mL).

-

Dissolution: Transfer the solid to a sterile vial and add the desired volume of DMSO (e.g., 1 mL).

-

Mixing: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

-

Visual Inspection: Visually inspect the solution to ensure no particulate matter is present.

-

Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Mandatory Visualization

Metabolic Pathway of Fluorene Degradation

This compound is an intermediate in the microbial degradation of fluorene. The following diagram illustrates a simplified pathway of fluorene metabolism by certain bacteria, such as Arthrobacter sp. This process is crucial for the environmental bioremediation of PAHs.[3][4]

Caption: Simplified metabolic pathway of fluorene degradation by microorganisms.

Experimental Workflow for Shake-Flask Solubility Determination

The logical flow of the shake-flask method is a critical experimental process for obtaining reliable solubility data.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. scbt.com [scbt.com]

- 2. Association between polycyclic aromatic hydrocarbons exposure and metabolic dysfunction-associated steatotic liver disease in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]

2-Hydroxyfluorene: A Comprehensive Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene is a hydroxylated polycyclic aromatic hydrocarbon (PAH) and a primary metabolite of fluorene.[1][2] It is frequently utilized as a biomarker to assess human exposure to PAHs, which are ubiquitous environmental contaminants originating from the incomplete combustion of organic materials.[3] Given its relevance in exposure studies and its potential biological effects, a thorough understanding of its health and safety profile is crucial for researchers and professionals in drug development. This in-depth technical guide provides a comprehensive overview of the health and safety information for this compound, including its toxicological properties, handling and storage procedures, and emergency measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[1][4]

GHS Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictograms:

-

! (Exclamation Mark)

Toxicological Information

The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system. Beyond these immediate effects, as a metabolite of a polycyclic aromatic hydrocarbon, its potential for more complex biological interactions warrants careful consideration.

Endocrine Disruption

Studies have indicated that this compound exhibits estrogenic activity. Research using a yeast two-hybrid assay expressing human estrogen receptor alpha (hERα) has demonstrated that this compound can act as an estrogenic compound. This suggests a potential for endocrine-disrupting effects, which is a critical consideration in toxicological assessment.

Metabolic Activation

This compound is formed in the body from its parent compound, fluorene, through metabolic processes primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic activation is a key step in the detoxification and elimination of fluorene. The resulting this compound is often conjugated with glucuronic acid or sulfate (B86663) to enhance its water solubility and facilitate its excretion in urine.

Metabolic Pathway of Fluorene to this compound

References

- 1. This compound | C13H10O | CID 75547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 3. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

Toxicological Profile of 2-Hydroxyfluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice.

Executive Summary

2-Hydroxyfluorene is a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), commonly utilized as a biomarker for human exposure to PAHs. While extensive toxicological data for many PAHs exist, the specific profile of this compound is less characterized. This technical guide provides a comprehensive overview of the known toxicological information for this compound, including its metabolism, genotoxicity, and potential effects on key cellular signaling pathways. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information from its parent compound, fluorene, and other relevant metabolites to provide a broader context for its potential toxicity. Standard experimental protocols for key toxicological assays are detailed to provide a framework for future research.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₃H₁₀O. It is a hydroxylated derivative of fluorene, belonging to the class of fluorenols.

| Property | Value |

| Chemical Formula | C₁₃H₁₀O |

| Molar Mass | 182.22 g/mol |

| Appearance | Solid |

| CAS Number | 2443-58-5 |

Toxicokinetics and Metabolism

The primary route of human exposure to fluorene, the parent compound of this compound, is through the inhalation of contaminated air and ingestion of contaminated food and water. Once absorbed, fluorene undergoes metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes. The hydroxylation of fluorene to this compound is a key step in its phase I metabolism. Subsequently, this compound can undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in the urine. The presence of this compound in urine is a reliable indicator of recent exposure to fluorene.

Experimental Protocol: In Vitro Metabolism of Fluorene using Liver Microsomes

This protocol provides a general method for studying the metabolism of fluorene to this compound in vitro.

Objective: To determine the metabolic conversion of fluorene to this compound by liver microsomes.

Materials:

-

Rat or human liver microsomes

-

Fluorene

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination and extraction)

-

Internal standard (e.g., deuterated this compound)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., fluorescence or mass spectrometry)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the system to equilibrate.

-

Initiation of Reaction: Add fluorene (dissolved in a suitable solvent like DMSO) to the incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

-

Extraction: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the metabolites.

-

Analysis: Analyze the supernatant using HPLC to separate and quantify the formation of this compound. The identity of the metabolite can be confirmed by comparing its retention time and mass spectrum to an authentic standard of this compound.

Toxicological Data

Acute Toxicity

-

Oral, Dermal, Inhalation: No specific LD50 values for this compound have been reported.

-

Skin Irritation: this compound is classified as a skin irritant.

-

Eye Irritation: this compound is classified as a serious eye irritant.

Subchronic and Chronic Toxicity

There is a lack of specific subchronic or chronic toxicity data for this compound. For the parent compound, fluorene, a subchronic oral NOAEL in mice has been established, but this cannot be directly extrapolated to this compound.

Carcinogenicity

The carcinogenicity of this compound has not been definitively established. However, some PAHs and their metabolites are known or suspected carcinogens.

Genotoxicity

Specific genotoxicity data for this compound, including results from the Ames test, are not available in the reviewed literature. However, related compounds such as 2-aminofluorene (B1664046) and 2-acetylaminofluorene (B57845) are known mutagens. The genotoxic potential of this compound warrants further investigation.

Reproductive and Developmental Toxicity

Some studies have suggested a possible association between exposure to PAHs, for which this compound is a biomarker, and adverse reproductive outcomes such as miscarriage. However, a direct causal link and the specific role of this compound have not been established.

Experimental Protocols for Toxicological Assessment

The following sections detail standardized protocols for assessing the potential toxicity of this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of a substance.

Principle: A fixed-dose procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome is the observation of signs of toxicity, not mortality.

Procedure:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dosing: The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Subchronic Oral Toxicity - OECD Test Guideline 408 (90-Day Study)

Objective: To determine the repeated dose oral toxicity of a substance over a 90-day period.

Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.

Procedure:

-

Animal Selection: Typically, young, healthy rats are used.

-

Dose Groups: At least three dose levels and a control group are used.

-

Administration: The substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.

-

Observations: Detailed observations are made throughout the study, including clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis.

-

Pathology: At the end of the study, a full necropsy is performed, and tissues are examined histopathologically.

-

NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

Objective: To detect gene mutations induced by a chemical substance.

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and grow on a minimal medium.

Procedure:

-

Bacterial Strains: A set of specific bacterial tester strains is used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.

-

Exposure: The test substance is incubated with the bacterial strains in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted and compared to the control plates. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.

Potential Mechanisms of Toxicity: Signaling Pathways

While specific studies on this compound are limited, the toxicology of PAHs often involves the activation of specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many PAHs are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1A1 and CYP1B1, which are involved in the metabolism of PAHs. The activation of the AhR pathway can lead to a range of toxic effects, including carcinogenicity and developmental toxicity. The potential for this compound to activate the AhR pathway is an important area for future research.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Exposure to some PAHs and their metabolites can induce oxidative stress, which in turn can activate MAPK pathways such as the ERK, JNK, and p38 pathways. The sustained activation of these pathways can contribute to cellular damage and toxicity. Investigating the effect of this compound on MAPK signaling could provide insights into its potential mechanisms of action.

Conclusion and Future Directions

This compound is a key metabolite of fluorene and an important biomarker of PAH exposure. While its acute toxicity profile indicates it is a skin and eye irritant, there is a significant lack of quantitative data regarding its systemic toxicity, carcinogenicity, and genotoxicity. The available information on related compounds suggests that these are important areas for future investigation. Furthermore, elucidating the specific interactions of this compound with key signaling pathways, such as the AhR and MAPK pathways, will be crucial for a comprehensive understanding of its toxicological profile and for accurate risk assessment. Further research employing the standardized protocols outlined in this guide is necessary to fill these knowledge gaps.

Environmental Fate and Transport of 2-Hydroxyfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon (PAH). As a metabolite of the common environmental contaminant fluorene (B118485), understanding the behavior of this compound in various environmental compartments is crucial for a complete risk assessment. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics, and provides detailed experimental protocols for its analysis and the determination of its environmental fate parameters.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While experimental data for this compound are limited, a combination of available data and estimated values provides insight into its likely behavior.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 182.22 g/mol | --INVALID-LINK-- |

| Melting Point | 167-169 °C | Experimental |

| Water Solubility | log₁₀WS (mol/L) = -3.97 | Crippen Calculated Property |

| Octanol-Water Partition Coefficient (log Kow) | 2.963 | Crippen Calculated Property |

| Vapor Pressure | Not available | - |

| Henry's Law Constant | Not available | - |

Note: The log Kow value suggests a moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. The low calculated water solubility indicates that it will not be highly mobile in aqueous systems.

Environmental Fate

The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.

Biotic Degradation (Biodegradation)

This compound is a known intermediate in the microbial degradation of fluorene.[1][2] Several bacterial and fungal species have been shown to metabolize fluorene, often involving hydroxylation as an initial step. For instance, Sphingobacterium sp. KM-02, isolated from PAH-contaminated soil, has demonstrated the ability to biodegrade fluorene.[1] The biodegradation of fluorene can proceed through various pathways, leading to the formation of hydroxylated intermediates like this compound, which are then further degraded.[2]

Abiotic Degradation

Photodegradation is a significant abiotic degradation pathway for this compound in sunlit environments. Studies have shown that this compound undergoes photodegradation in both water and ice.[3] The process follows pseudo-first-order kinetics.

The photodegradation of this compound is faster in ice than in water under the same simulated solar irradiation, a phenomenon attributed to the concentration effect during freezing. The presence of dissolved constituents in ice also influences the degradation rate. For example, the photodegradation of this compound was found to be fastest in 'seawater' ice. Phototransformation in ice leads to a range of hydroxylated fluorenes and hydroxylated fluorenones.

| Medium | Photodegradation Rate Constant (k) | Conditions | Reference |

| 'Seawater' ice | (11.4 ± 1.0) × 10⁻² min⁻¹ | Simulated solar irradiation (λ > 290 nm) | |

| 'Pure-water' ice | (8.7 ± 0.4) × 10⁻² min⁻¹ | Simulated solar irradiation (λ > 290 nm) | |

| 'Freshwater' ice | (8.0 ± 0.7) × 10⁻² min⁻¹ | Simulated solar irradiation (λ > 290 nm) |

While specific data for this compound is lacking, the atmospheric oxidation of its parent compound, fluorene, is initiated by hydroxyl (OH) radicals. This reaction leads to the formation of hydroxyfluorene isomers. The calculated atmospheric lifetime of fluorene with respect to reaction with OH radicals is approximately 12.51 hours. It can be inferred that this compound, being a hydroxylated aromatic compound, would also be susceptible to atmospheric oxidation by OH radicals.

Due to the chemical stability of the aromatic ring and the hydroxyl group, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions.

Environmental Transport

The movement of this compound between different environmental compartments is influenced by its physical and chemical properties.

Volatilization

Specific data on the Henry's Law constant for this compound are not available. However, given its relatively low vapor pressure (inferred from its high melting point) and moderate water solubility, significant volatilization from water or moist soil surfaces is not anticipated to be a primary transport mechanism.

Sorption and Mobility in Soil

The octanol-water partition coefficient (log Kow) of approximately 2.96 suggests that this compound will have a moderate tendency to adsorb to soil organic matter. This sorption will limit its mobility in the soil column and reduce its potential to leach into groundwater. The extent of sorption is dependent on soil properties such as organic carbon content, clay content, and pH. Chemicals with high sorption potential are less mobile in soil.

Bioaccumulation

The moderate log Kow value suggests a potential for this compound to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. While an experimental BCF for this compound is not available, its log Kow falls in a range where bioaccumulation is a possibility.

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the environmental fate and transport parameters of this compound.

Analysis of this compound in Environmental Samples

The following is a general workflow for the extraction and analysis of this compound from soil and water samples.

References

2-Hydroxyfluorene: A Key Metabolite in Fluorene Biotransformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern, undergoes extensive metabolic processing in biological systems. A key metabolite in this biotransformation is 2-hydroxyfluorene. This technical guide provides a comprehensive overview of the formation of this compound from fluorene, detailing the metabolic pathways, enzymatic drivers, and subsequent biotransformations. The document summarizes quantitative metabolic data, provides detailed experimental protocols for the analysis of fluorene metabolism, and presents visual representations of the core biochemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Fluorene is a prevalent environmental pollutant originating from the incomplete combustion of organic materials. Its lipophilic nature facilitates absorption into the body, where it is subjected to metabolic activation and detoxification processes. The hydroxylation of fluorene to form various hydroxylated metabolites is a critical step in its biotransformation, influencing its biological activity and excretion. Among these metabolites, this compound has been identified as a significant product in both microbial and mammalian systems, including humans, where it serves as a urinary biomarker for PAH exposure.[1][2][3] Understanding the pathways leading to the formation of this compound is crucial for assessing the toxicological risk of fluorene and for developing strategies for bioremediation and drug metabolism studies.

Metabolic Pathways of Fluorene

The biotransformation of fluorene is complex, involving multiple enzymatic pathways that can vary between species and even between different tissues within the same organism. The initial oxidative metabolism of fluorene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Two principal oxidative pathways have been identified for fluorene: monooxygenation at the C-9 position and dioxygenation of the aromatic rings.

Monooxygenation at the C-9 Position

The most extensively studied pathway for fluorene metabolism involves the oxidation of the methylene (B1212753) bridge (C-9 position). This reaction is initiated by a monooxygenase, leading to the formation of 9-fluorenol. Subsequently, 9-fluorenol is further oxidized by alcohol dehydrogenase to yield 9-fluorenone. This pathway is considered a major route for fluorene detoxification.

Aromatic Ring Dioxygenation and Hydroxylation

In addition to C-9 oxidation, the aromatic rings of fluorene can undergo dioxygenation, a reaction well-documented in microbial degradation pathways. In mammalian systems, CYP-mediated hydroxylation of the aromatic rings also occurs. The formation of this compound is a result of this aromatic hydroxylation. While the precise human CYP isoforms responsible for the specific formation of this compound are not definitively established in the provided literature, CYP1A1, CYP1B1, CYP2A6, CYP2A13, and CYP3A4 are known to be involved in the metabolism of PAHs. A study utilizing the fungus Polyporus arcularius identified CYP5035S7 as capable of hydroxylating fluorene to this compound.

Further Metabolism of this compound

Following its formation, this compound undergoes Phase II conjugation reactions to facilitate its excretion. In humans, it is found in urine primarily as glucuronide and/or sulfate (B86663) conjugates. This indicates that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are involved in the further metabolism of this hydroxylated intermediate.

Quantitative Data on Fluorene Metabolism

The following table summarizes the available quantitative data related to the metabolism of fluorene, with a focus on the formation of its metabolites.

| Parameter | Value | Organism/System | Enzyme | Reference |

| Yield of this compound | 35% | Polyporus arcularius | CYP5035S7 | |

| Yield of 9-fluorenol | 57.6% (at 1560 min) | Komagataella phaffii expressing human CYP3A4 | CYP3A4 | |

| Yield of 9-fluorenone | 3% (at 1560 min) | Komagataella phaffii expressing human CYP3A4 | CYP3A4 | |

| Peak Productivity (9-fluorenol) | 27.7 µmol/L/h | Bioreactor with K. phaffii expressing human CYP3A4 | CYP3A4 | |

| Peak Productivity (9-fluorenone) | 5.9 µmol/L/h | Bioreactor with K. phaffii expressing human CYP3A4 | CYP3A4 | |

| Detection Limit (this compound in urine) | 0.03 nmol/L | Human | N/A (Analytical Method) | |

| Calibration Range (this compound in urine) | 0.2 to 50 nmol/L | Human | N/A (Analytical Method) |

Experimental Protocols

In Vitro Metabolism of Fluorene using Rat Liver Microsomes

This protocol is adapted from studies on the metabolism of similar compounds by liver microsomes.

Objective: To determine the formation of this compound and other metabolites from fluorene using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

Fluorene

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

SKF-525A (CYP inhibitor, for control experiments)

-

Metyrapone (CYP inhibitor, for control experiments)

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

Internal standard (e.g., deuterated this compound)

-

HPLC system with fluorescence or UV detector

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding fluorene (dissolved in a minimal amount of a suitable solvent like DMSO).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Add the internal standard.

-

Centrifuge the mixture to pellet the protein.

-

Extract the supernatant with ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

Analyze the sample by HPLC to identify and quantify the metabolites by comparing retention times and detector response to authentic standards.

Quantification of this compound in Human Urine by HPLC

This protocol is based on a published method for the analysis of this compound in urine.

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

-

Human urine samples

-

β-glucuronidase/aryl sulfatase

-

Deuterated this compound (2-OHF-d9) as an internal standard

-

Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

-

Water

-

HPLC system with column-switching and a fluorescence detector

-

ODS pre-column

-

Alkylamide-type reversed-phase analytical column

Procedure:

-

Enzymatic Hydrolysis:

-

To a urine sample, add a buffer suitable for the enzymes (e.g., acetate buffer).

-

Add β-glucuronidase/aryl sulfatase to hydrolyze the glucuronide and sulfate conjugates of this compound.

-

Incubate the mixture (e.g., for 2 hours at 37°C).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol.

-

-

HPLC Analysis:

-

Evaporate the eluate and reconstitute in the mobile phase.

-

Inject the sample into the HPLC system.

-

Use a column-switching technique where the analytes are first trapped and concentrated on the ODS pre-column.

-

Back-flush the trapped analytes onto the analytical column for separation.

-

Detect this compound and the internal standard using a fluorescence detector.

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Visualizations of Pathways and Workflows

Metabolic Pathway of Fluorene

Caption: Metabolic pathways of fluorene biotransformation.

Experimental Workflow for In Vitro Metabolism

References

- 1. scbt.com [scbt.com]

- 2. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 4. Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. optibrium.com [optibrium.com]

The Biological Frontier of 2-Hydroxyfluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon, are emerging as a compelling class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these activities, with a focus on their potential therapeutic applications. We delve into their estrogenic and anticancer properties, and their capacity for enzyme inhibition. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry. While data on a wide array of specific this compound derivatives remains an area for active investigation, the information presented on the parent compound and structurally related fluorene (B118485) and fluorenone derivatives underscores the significant potential of this chemical scaffold.

Introduction

Fluorene and its derivatives have long been a subject of interest in medicinal chemistry due to their rigid, planar structure which allows for diverse functionalization and interaction with biological targets. The introduction of a hydroxyl group at the 2-position of the fluorene core, yielding this compound, significantly alters its electronic properties and metabolic fate, leading to a unique profile of biological effects. As a metabolite of the environmental pollutant fluorene, understanding the biological activities of this compound and its derivatives is of paramount importance for both toxicological assessment and therapeutic development. This guide will explore the key biological activities associated with this class of compounds, presenting the available data and methodologies to serve as a foundational resource for researchers in the field.

Key Biological Activities

The biological activities of this compound and its derivatives are multifaceted, with the most prominent being estrogenic/antiestrogenic effects, anticancer cytotoxicity, and enzyme inhibition.

Estrogenic and Antiestrogenic Activity

This compound has been identified as a compound with notable estrogenic activity. This activity is primarily mediated through its interaction with estrogen receptors (ERs), which are key regulators of cellular growth and differentiation in hormone-responsive tissues.

Table 1: Estrogenic Activity of this compound

| Compound | Assay | Receptor | Result |

| This compound | Yeast Two-Hybrid | Human Estrogen Receptor α (hERα) | Notable estrogenic activity |

Conversely, other fluorene derivatives have demonstrated antiestrogenic properties. For instance, fluorene-9-bisphenol (BHPF), a substitute for bisphenol A (BPA), has been shown to exhibit anti-estrogenic effects.[1]

Anticancer Activity

While extensive quantitative data on the anticancer activity of a wide range of this compound derivatives is still emerging, studies on related fluorene and fluorenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that the this compound scaffold is a promising template for the design of novel anticancer agents. For example, synthetic derivatives of β-nitrostyrene have shown inhibitory activity on MCF-7, MDA-MB-231, and ZR75-1 cell lines with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL respectively.[2]

Table 2: Anticancer Activity of Selected Fluorenone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Sulfonamide derivative 3e | SARS-CoV-2 Mpro | 23 ± 3.4 |

| Sulfonamide derivative 3e | SARS-CoV-2 PLpro | 6.33 ± 0.5 |

| Sulfonamide derivative 3h | SARS-CoV-2 PLpro | 5.94 ± 1.0 |

| Tilorone | SARS-CoV-2 | 0.18 |

Data from a study on 9-fluorenone (B1672902) derivatives, highlighting the potential of the fluorene scaffold.[3]

Enzyme Inhibition

The rigid structure of the fluorene nucleus makes it an attractive scaffold for the design of enzyme inhibitors. Derivatives of 9-fluorenone have been shown to inhibit viral proteases, highlighting a potential avenue for the development of novel antiviral agents.[3]

Table 3: Enzyme Inhibitory Activity of Selected 9-Fluorenone Derivatives

| Compound | Enzyme | IC50 (µM) |

| Sulfonamide derivative 3e | SARS-CoV-2 Main Protease (Mpro) | 23 ± 3.4[3] |

| Sulfonamide derivative 3e | SARS-CoV-2 Papain-Like Protease (PLpro) | 6.33 ± 0.5 |

| Sulfonamide derivative 3h | SARS-CoV-2 Papain-Like Protease (PLpro) | 5.94 ± 1.0 |

| Tilorone | SARS-CoV-2 Papain-Like Protease (PLpro) | 30.7 ± 7.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.

Synthesis of 2-Hydroxy-9-fluorenone

A representative protocol for the synthesis of a key this compound derivative is as follows:

Reaction:

A mixture of 2-bromofluoren-9-one (16 mmol), lithium hydroxide (B78521) monohydrate (34 mmol), copper (II) chloride (0.33 mmol), N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.33 mmol) in a DMSO/water (25.6 mL/6.4 mL) solvent system is heated and stirred at 100°C for 4 hours.

Work-up and Purification:

After cooling to room temperature, the reaction mixture is poured into 0.2 M hydrochloric acid (150 mL). The resulting red solid is collected by filtration and dried under vacuum.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Yeast Two-Hybrid Assay for Estrogenic Activity

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to detect protein-protein interactions. It can be adapted to screen for compounds that modulate hormone receptor activity.

Protocol:

-

Yeast Strain and Plasmids: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the ligand-binding domain (LBD) of a nuclear receptor (e.g., hERα) fused to a DNA-binding domain (DBD) and a coactivator protein fused to an activation domain (AD).

-

Yeast Culture: Grow the yeast cells in a selective medium to maintain the plasmids.

-

Compound Exposure: Expose the yeast cells to various concentrations of the test compound.

-

Reporter Gene Activation: If the test compound binds to the receptor LBD and induces a conformational change that promotes interaction with the coactivator, the DBD and AD are brought into proximity, leading to the activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase).

-

Assay Measurement: Measure the activity of the reporter gene product (e.g., by a colorimetric assay for β-galactosidase activity).

-

Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of this compound derivatives.

Caption: Estrogen Receptor Signaling Pathway for this compound.

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: Logical Relationship in Structure-Activity Relationship Studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives represent a valuable and underexplored area of medicinal chemistry. The estrogenic activity of the parent compound warrants further investigation to understand its potential endocrine-disrupting effects and to explore its utility in hormone-related therapies. The promising anticancer and enzyme inhibitory activities observed in related fluorene and fluorenone derivatives provide a strong rationale for the synthesis and screening of a broader library of this compound analogs.

Future research should focus on:

-

Systematic Synthesis: The preparation of a diverse library of this compound derivatives with various substituents at different positions of the fluorene core.

-

Quantitative Biological Evaluation: Comprehensive screening of these derivatives for their anticancer, estrogenic/antiestrogenic, and enzyme inhibitory activities to establish clear structure-activity relationships.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological effects.

-

In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety.

This technical guide serves as a starting point to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound derivatives.

References

- 1. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyfluorene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfluorene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon fluorene (B118485), has garnered significant interest within the scientific community. Initially identified as a metabolite of fluorene, its unique chemical structure and biological activities have paved the way for its investigation in diverse fields, including toxicology, pharmacology, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of this compound, with a focus on detailed experimental protocols and the elucidation of its interaction with key signaling pathways.

Discovery and History

The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. The exploration of fluorene's chemistry and its derivatives subsequently unfolded over the following decades. While a definitive first synthesis of this compound is not prominently documented in a singular seminal publication, its preparation falls within the classic reactions of aromatic compounds developed in the late 19th and early 20th centuries.

The most probable historical route to the first synthesis of this compound would have been through the diazotization of 2-aminofluorene, a reaction analogous to the Sandmeyer reaction discovered in 1884. The development of the Ullmann condensation in 1901 further expanded the toolkit for synthesizing substituted bi- and polycyclic aromatic compounds, providing another potential, albeit less direct, avenue for the creation of such derivatives. The systematic characterization and study of this compound likely emerged from broader investigations into the metabolism and toxicity of polycyclic aromatic hydrocarbons in the mid-20th century.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 9H-Fluoren-2-ol | [1] |

| CAS Number | 2443-58-5 | [1] |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 167-169 °C | |

| Appearance | White to tan solid | |

| Solubility | Soluble in organic solvents like ethanol, methanol. Limited solubility in non-polar solvents. | |

| pKa | Not readily available | |

| LogP | Not readily available |

Spectral Data

The structural elucidation and identification of this compound are confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 182, corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH) group (around 3200-3600 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons and the methylene (B1212753) protons of the fluorene ring system, along with a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the thirteen carbon atoms in the molecule, providing further confirmation of its structure.

-

Synthesis of this compound

A reliable and historically significant method for the synthesis of this compound is the diazotization of 2-aminofluorene, followed by hydrolysis of the resulting diazonium salt. This process is a variation of the Sandmeyer reaction.

Synthesis Workflow

The overall synthetic workflow involves two main stages: the preparation of the precursor, 2-aminofluorene, from 2-nitrofluorene, and its subsequent conversion to this compound.

References

Methodological & Application

Synthesis of 2-Hydroxyfluorene from Fluorene: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a detailed protocol for the synthesis of 2-hydroxyfluorene, a valuable intermediate in the development of pharmaceuticals and functional materials, starting from the readily available hydrocarbon fluorene (B118485). This document outlines a robust two-step synthetic pathway involving the sulfonation of fluorene followed by an alkali fusion. The presented methodologies are designed for researchers and scientists in organic synthesis, medicinal chemistry, and materials science, offering a clear and reproducible guide for the preparation of this key compound.

Introduction

This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its rigid fluorenyl backbone combined with the reactive hydroxyl group makes it an attractive scaffold for the development of novel therapeutic agents, high-performance polymers, and materials for organic electronics. The synthetic route detailed herein provides a reliable method for obtaining this compound from fluorene, a common coal tar derivative.

Overall Reaction Scheme

The synthesis of this compound from fluorene is achieved in two primary steps:

-

Electrophilic Aromatic Sulfonation: Fluorene is treated with a sulfonating agent to introduce a sulfonic acid group at the 2-position of the aromatic ring, yielding fluorene-2-sulfonic acid.

-

Alkali Fusion: The resulting fluorene-2-sulfonic acid is fused with a strong base at high temperatures, replacing the sulfonic acid group with a hydroxyl group to form this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data |

| Fluorene | C₁₃H₁₀ | 166.22 | 116-117 | White crystalline solid | - |

| Fluorene-2-sulfonic acid | C₁₃H₁₀O₃S | 246.28 | - | - | Data not readily available |

| This compound | C₁₃H₁₀O | 182.22 | 167-169[1] | White to off-white solid | ¹H NMR (CDCl₃, 300 MHz): δ 7.69 (d, J=7.6 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.3 Hz, 1H), 7.34 (dd, J=7.6, 7.5 Hz, 1H), 7.24 (ddd, J=7.5, 7.3, 1.1 Hz, 1H), 7.03 (br, 1H), 6.87 (dd, J=8.0, 2.3 Hz, 1H), 3.85 (s, 2H).[2] IR (KBr, cm⁻¹): 3400-3200 (br, O-H), other characteristic peaks. |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | Sulfonation | Fuming Sulfuric Acid or Chlorosulfonic Acid | None or inert solvent | 20-100 | 1-4 hours | 70-85 |

| 2 | Alkali Fusion | Sodium Hydroxide (B78521) | None (molten) | 320-340 | 2 hours | 60-75 |

Experimental Protocols

Step 1: Synthesis of Fluorene-2-sulfonic acid

This protocol describes the sulfonation of fluorene to yield fluorene-2-sulfonic acid. The regioselectivity of the sulfonation is directed to the 2-position under thermodynamic control.

Materials:

-

Fluorene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (20% SO₃)

-

Sodium Chloride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add fluorene to a calculated amount of concentrated or fuming sulfuric acid. A typical molar ratio of fluorene to sulfonating agent is 1:2 to 1:3.

-

Stir the mixture at a controlled temperature, typically between 50-80°C.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with water, and neutralizing it before spotting.

-

Once the reaction is complete (typically 1-4 hours), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

The fluorene-2-sulfonic acid will precipitate out of the aqueous solution. To facilitate complete precipitation, the solution can be saturated with sodium chloride ("salting out").

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove excess acid.

-

The crude fluorene-2-sulfonic acid can be used directly in the next step or purified by recrystallization from water.

Step 2: Synthesis of this compound via Alkali Fusion

This protocol details the conversion of fluorene-2-sulfonic acid to this compound through a high-temperature reaction with molten sodium hydroxide.

Materials:

-

Fluorene-2-sulfonic acid (or its sodium salt)

-

Sodium Hydroxide (pellets or flakes)

-

High-temperature reaction vessel (e.g., a nickel or iron crucible)

-

Furnace or high-temperature heating apparatus

-

Stirring apparatus suitable for viscous melts

-

Water

-

Hydrochloric Acid (concentrated)

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Place a significant excess of sodium hydroxide (typically 4-6 molar equivalents relative to the sulfonic acid) into the high-temperature reaction vessel.

-

Heat the sodium hydroxide until it melts (m.p. 318°C).

-

Gradually add the fluorene-2-sulfonic acid (or its sodium salt) to the molten sodium hydroxide with vigorous stirring. The addition should be done in portions to control the reaction rate.

-

After the addition is complete, heat the reaction mixture to 320-340°C and maintain this temperature for approximately 2 hours with continuous stirring.[3]

-

After the fusion is complete, carefully cool the reaction vessel to a safe temperature.

-

Dissolve the solid melt in a large volume of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). This will precipitate the crude this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship between the steps.

Caption: Synthetic workflow for this compound.

Caption: Key stages of the synthesis.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene (B118485) and its derivatives are a significant class of polycyclic aromatic hydrocarbons that serve as crucial building blocks in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties make them privileged scaffolds in the design of novel therapeutic agents, with applications as anticancer, antimicrobial, and neuroprotective agents.[1][2][3] The Friedel-Crafts acylation is a fundamental and powerful method for the functionalization of the fluorene core, leading to the synthesis of various fluorenone and acetylfluorene (B8371469) derivatives. These acylated products are versatile intermediates for the further elaboration of complex molecules in drug discovery programs.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorene, offering insights into reaction conditions, selectivity, and quantitative data to guide researchers in their synthetic endeavors.

Key Concepts of Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. In the context of fluorene, the reaction is typically carried out using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich fluorene ring.

The regioselectivity of the acylation is influenced by several factors, including the solvent, temperature, reaction time, and the nature of the Lewis acid catalyst. Mono- and di-acylated products can be obtained, with the 2- and 2,7-positions being the most common sites of substitution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Friedel-Crafts acetylation of 9H-fluorene, highlighting the influence of reaction parameters on product distribution and yield.

Table 1: Influence of Solvent on Monoacetylation of 9H-Fluorene

| Solvent | Temperature (°C) | Time (h) | Total Yield (%) | 2-Acetyl-9H-fluorene (%) | 4-Acetyl-9H-fluorene (%) | 2,7-Diacetyl-9H-fluorene (%) |

| Dichloroethane | 25 | 3 | 98 | 89 | 11 | 0 |

| Nitromethane | 25 | 3 | 95 | 85 | 15 | 0 |

| Carbon Disulfide | 25 | 3 | 92 | 84 | 5 | 11 |

Data synthesized from studies investigating the effect of solvent polarity on the reaction.

Table 2: Conditions for Selective Diacetylation of 9H-Fluorene

| Solvent | Reagents | Temperature | Time | Product | Yield (%) |

| Dichloroethane | Excess Acetyl Chloride, AlCl₃ | Reflux | - | 2,7-Diacetyl-9H-fluorene | >97 |

| Carbon Disulfide | Excess Acetyl Chloride, AlCl₃ | Reflux | - | 2,7-Diacetyl-9H-fluorene | >97 |

High yields of the diacetylated product can be achieved under forcing conditions.

Experimental Protocols

Protocol 1: General Procedure for Monoacetylation of 9H-Fluorene

This protocol describes a general method for the monoacetylation of 9H-fluorene, yielding a mixture of 2-acetyl- and 4-acetyl-9H-fluorene.

Materials:

-

9H-Fluorene

-

Acetyl chloride (AcCl)

-

Aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., Dichloroethane, Nitromethane, or Carbon Disulfide)

-

Hydrochloric acid (HCl), 2M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 9H-fluorene in the chosen anhydrous solvent.

-

Cool the mixture in an ice bath to 0°C.

-

Carefully add aluminum chloride (AlCl₃) to the stirred solution.

-

Slowly add acetyl chloride (AcCl) dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction at the specified temperature (e.g., 25°C) for the desired time (e.g., 3 hours).

-

Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

-